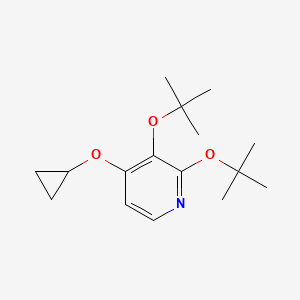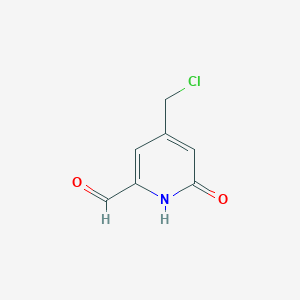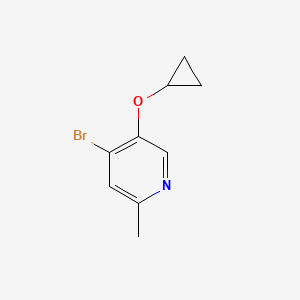
4-Fluoro-6-methylpyridine-2-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Fluoro-6-methylpyridine-2-sulfonyl chloride is a chemical compound with significant importance in various fields of scientific research and industrial applications. It is characterized by the presence of a fluorine atom, a methyl group, and a sulfonyl chloride group attached to a pyridine ring. This unique structure imparts distinct chemical properties to the compound, making it valuable for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method includes the reaction of 4-fluoro-6-methylpyridine with chlorosulfonic acid under controlled conditions to yield the desired sulfonyl chloride compound .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization and distillation, is common to obtain the compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions: 4-Fluoro-6-methylpyridine-2-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, alcohols, and thiols.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride may be used under specific conditions.
Major Products Formed:
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Aplicaciones Científicas De Investigación
4-Fluoro-6-methylpyridine-2-sulfonyl chloride has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-Fluoro-6-methylpyridine-2-sulfonyl chloride is primarily based on its ability to act as an electrophile. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, such as amines and alcohols. This reactivity is exploited in various chemical reactions to modify other molecules and create new compounds .
Comparación Con Compuestos Similares
- 4-Fluoropyridine-2-sulfonyl chloride
- 6-Methylpyridine-2-sulfonyl chloride
- 4-Chloro-6-methylpyridine-2-sulfonyl chloride
Comparison: 4-Fluoro-6-methylpyridine-2-sulfonyl chloride is unique due to the presence of both a fluorine atom and a methyl group on the pyridine ring. This combination imparts distinct electronic and steric properties, making it more reactive and versatile in certain chemical reactions compared to its analogs .
Propiedades
Fórmula molecular |
C6H5ClFNO2S |
|---|---|
Peso molecular |
209.63 g/mol |
Nombre IUPAC |
4-fluoro-6-methylpyridine-2-sulfonyl chloride |
InChI |
InChI=1S/C6H5ClFNO2S/c1-4-2-5(8)3-6(9-4)12(7,10)11/h2-3H,1H3 |
Clave InChI |
ZCBGMYMXXLCDCM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=N1)S(=O)(=O)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


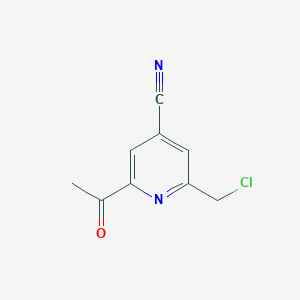
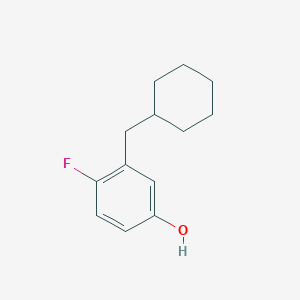
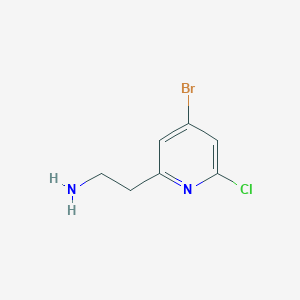
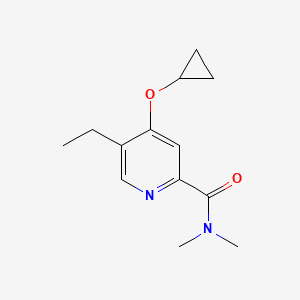
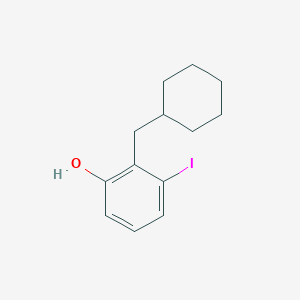
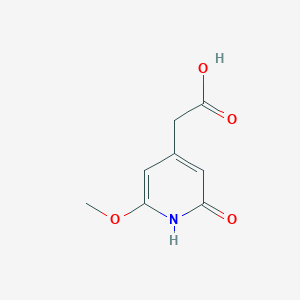
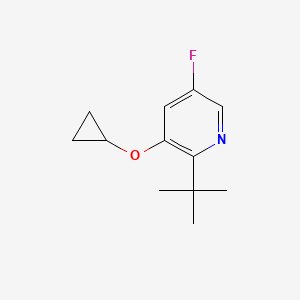

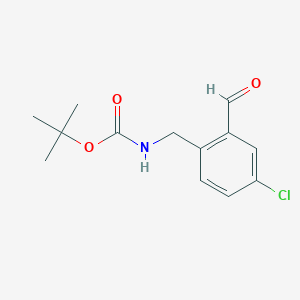
![Tert-butyl 2-(benzylthio)-5,7-dihydro-6H-pyrrolo[3,4-D]pyrimidine-6-carboxylate](/img/structure/B14842564.png)
